Methyl azepane-3-carboxylate
Overview
Description
Methyl azepane-3-carboxylate is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure. This compound is part of the azepane family, which is known for its diverse applications in synthetic chemistry and biological research. Azepane derivatives, including this compound, have been studied for their potential as intermediates in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl azepane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved via the intramolecular N-alkylation of azetidines bearing a 3-hydroxypropyl side chain at the C2-position and a methyl substituent at the C4-carbon atom . This reaction typically requires the presence of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve multicomponent heterocyclization reactions. These reactions are designed to be efficient and scalable, allowing for the large-scale production of the compound. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl azepane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
Oxidation: Oxidation reactions of this compound can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Methyl azepane-3-carboxylate has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, azepane derivatives are investigated for their potential as inhibitors, antidiabetics, anticancer agents, and DNA binding reagents . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of methyl azepane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitrogen atom and ring structure enable it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, azepane derivatives have been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Methyl azepane-3-carboxylate can be compared with other similar compounds, such as azepines, oxazepines, and thiazepines. These compounds share a seven-membered ring structure but differ in the heteroatoms present within the ring. Azepines contain nitrogen atoms, oxazepines have oxygen and nitrogen atoms, and thiazepines include sulfur and nitrogen atoms . The presence of different heteroatoms imparts unique chemical and biological properties to each compound, making them suitable for various applications. This compound stands out due to its specific interactions and reactivity, which are influenced by its methyl and carboxylate substituents .
Properties
IUPAC Name |
methyl azepane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-4-2-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFJZNAKVNZTSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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